molecular formula C26H29N3 B193206 Didestriazole Anastrozole Dimer Impurity CAS No. 918312-71-7

Didestriazole Anastrozole Dimer Impurity

Cat. No. B193206
M. Wt: 383.5 g/mol
InChI Key: DSWIROKRYFYWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Didestriazole Anastrozole Dimer Impurity is a synthetic impurity that is created during the synthesis of anastrozole . It has been studied as a possible metabolite of the drug, but its role in metabolism is not well understood .


Molecular Structure Analysis

The molecular formula of Didestriazole Anastrozole Dimer Impurity is C26H29N3 . The molecular weight is 383.53 g/mol .


Physical And Chemical Properties Analysis

Didestriazole Anastrozole Dimer Impurity is soluble in water and methanol . The compound has a molecular weight of 383.53 g/mol .

Scientific Research Applications

Impurity Characterization and Identification

  • The identification and characterization of impurities in pharmaceutical ingredients, such as anastrozole, are crucial for quality control and safety. Techniques like high-performance liquid chromatography (HPLC), LC-MS/MS, GCMS, and NMR are used for this purpose. These methods help in isolating and identifying impurities, including various dimers, which are essential for ensuring the purity and efficacy of the drug (Hiriyanna & Basavaiah, 2008).

Stability Testing and Degradation Analysis

  • Stability testing under various conditions like thermal, hydrolysis, humidity, and oxidation stress is vital in pharmaceutical research. Such testing reveals the stability of the drug and its impurities, including dimers. Analytical methods like reversed-phase HPLC and LC-MS/MS are used for estimating impurities in drugs and understanding their degradation behavior (Y. R. Reddy et al., 2009).

Impurity Profiling and Analytical Method Development

  • Impurity profiling is an essential aspect of pharmaceutical research. Techniques like NMR spectroscopy and diffusion measurements are used for profiling and distinguishing between monomeric and dimeric impurities. This helps in understanding the composition of drugs and ensuring their quality (Mistry et al., 1999).

Synthesis Optimization and Quality Control

  • The synthesis of pharmaceutical compounds involves optimizing conditions to reduce impurities, including dimers. Phase-transfer catalyst methods can be employed to increase yield and selectivity, thereby reducing isomeric impurities in the final product. This optimization is crucial for the production of high-purity pharmaceuticals (T. N. Quyen et al., 2015).

Understanding Drug Interactions and Mechanisms

  • Investigating the mechanisms of impurity formation, such as dimerization, can provide insights into the drug's behavior under various conditions. This understanding is critical for improving drug formulation and enhancing its therapeutic efficacy (Awasthi et al., 2019).

Safety And Hazards

There is no hazardous surcharge associated with this product . For research use only. Not for human or veterinary use .

properties

IUPAC Name

2,3-bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3/c1-18-8-20(12-21(9-18)24(3,4)15-27)14-26(7,17-29)23-11-19(2)10-22(13-23)25(5,6)16-28/h8-13H,14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWIROKRYFYWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C#N)CC(C)(C#N)C2=CC(=CC(=C2)C(C)(C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80581004
Record name 2,2'-[(2-Cyanopropane-1,2-diyl)bis(5-methyl-3,1-phenylene)]bis(2-methylpropanenitrile)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didestriazole Anastrozole Dimer Impurity

CAS RN

918312-71-7
Record name 2,2'-[(2-Cyanopropane-1,2-diyl)bis(5-methyl-3,1-phenylene)]bis(2-methylpropanenitrile)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .alpha.1-[[3-(1-cyano-1-methylethyl)-5-methylphenyl]methyl]-.alpha.1,.alpha.3,.alpha.3,5-tetramethyl-1,3-benzenediacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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